8-Amino-6-methoxyquinoline
Overview
Description
8-Amino-6-methoxyquinoline is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as 6-methoxyquinolin-8-amine and Amichin . The molecular weight of this compound is 174.20 g/mol . It is recognized for its use in the synthesis of various compounds and has been used as a central element in the creation of new derivatives .
Synthesis Analysis
The compound 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (8A6MQDNP) was synthesized and characterized using FT-IR, FT-Raman, and UV–Vis spectroscopic techniques . A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction .
Molecular Structure Analysis
The optimized molecular structure and harmonic resonance frequencies of the molecule were computed based on DFT/B3LYP method with a 6-311G++ (d,p) basis set . The UV–Vis spectral analysis reveals the π to π* and n to π* electronic transitions of the molecule .
Chemical Reactions Analysis
The this compound pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3 value is 1.4 .
Scientific Research Applications
Antiparasitic Activities
8-Aminoquinolines, including derivatives of 8-amino-6-methoxyquinoline, are recognized for their significant antiparasitic activities. Research demonstrates their efficacy in animal models of malaria, pneumocystis pneumonia, and leishmaniasis. The structural configuration of these compounds, particularly the enantiomers, plays a crucial role in determining their efficacy and toxicity profiles, which are important for therapeutic applications (Nanayakkara et al., 2008).
Applications in Malaria Treatment
8-Aminoquinolines have been instrumental in the treatment of latent malaria. They have contributed to groundbreaking scientific discoveries in malaria therapy and hold enduring promise against endemic malaria. The historical and technical aspects of 8-aminoquinoline therapy offer valuable insights into the development of new drugs and the improvement of clinical practices in malaria treatment (Baird, 2019).
Antiplasmodial Activity
Compounds derived from this compound have shown promising antiplasmodial activity against Plasmodium falciparum. The structure of these compounds, particularly the linkers between the quinoline and tetrazole moieties, significantly influences their activity and cytotoxicity, indicating their potential in the development of antimalarial drugs (Hochegger et al., 2021).
Herbicidal Potential
The quinoline skeleton, including 8-methoxyquinoline derivatives, is often utilized in designing synthetic compounds with varied pharmacological properties. Synthesized compounds have shown significant herbicidal activity, indicating the potential of this compound derivatives in agricultural applications (A. E. et al., 2015).
Fluorescent Sensors and Cell Imaging
8-Aminoquinoline based sensors exhibit rapid responses and high selectivity for metal ions like zinc, making them suitable for cell imaging studies. Their fluorescent properties and the ability to detect zinc ions at low concentrations demonstrate their utility in biomedical research and diagnostics (Pradhan et al., 2015).
Chemosensors for Metal Ions
Derivatives of 8-methoxyquinoline have been investigated as chemosensors for metal ions such as cadmium. Their selective binding and fluorescence response to specific metal ions highlight their potential application in environmental monitoring and food safety (Prodi et al., 2001).
Mechanism of Action
Target of Action
The primary target of 8-Amino-6-methoxyquinoline is the Plasmodium falciparum NF54 . This compound has been tested for its antiplasmodial activity against this strain . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans. It is transmitted by the female Anopheles mosquito. Malaria caused by this species (also called malignant or falciparum malaria) is the most dangerous form of malaria, with the highest rates of complications and mortality.
Mode of Action
This compound interacts with its target through a series of compounds prepared via Ugi-azide reaction . The compounds exhibit different linkers between a 6-methoxyquinolin-8-amine moiety and a tetrazole ring . The activity and the cytotoxicity were strongly influenced by the linker and its substitution .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum, thereby exerting its antiplasmodial activity .
Result of Action
The result of the action of this compound is the inhibition of the growth of Plasmodium falciparum NF54 . The most active compounds showed good activity and promising selectivity .
Safety and Hazards
The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have antiplasmodial activity, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methoxyquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGTVPCTAKYCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237983 | |
Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-52-8 | |
Record name | 6-Methoxy-8-aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Methoxy-8-quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-6-methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119507 | |
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Record name | 8-Amino-6-methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13573 | |
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Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-8-quinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHOXY-8-QUINOLINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HXP99PXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-amino-6-methoxyquinoline in medicinal chemistry?
A1: this compound serves as a fundamental structural motif in various antimalarial drugs. Primaquine, a well-known example, incorporates this core structure. [] Research has focused on modifying this scaffold to develop novel antimalarial agents with improved efficacy and safety profiles.
Q2: How does the structure of this compound contribute to its antimalarial activity?
A2: While the precise mechanism remains under investigation, studies suggest that this compound derivatives, like pamaquine, exhibit their antimalarial action through intramolecular proton transfer in the excited state. This phenomenon, potentially facilitated by an intramolecular hydrogen bond, could be crucial for interacting with the parasite's biological targets. []
Q3: What are some common structural modifications made to the this compound scaffold in the search for new antimalarials?
A3: Scientists explore various modifications to enhance the antimalarial activity of this compound. These include:
- Introducing substituents at the 4-position: Studies have incorporated alkyl, vinyl, and arylthioethyl groups at this position, aiming to improve potency and pharmacokinetic properties. [, ] One such derivative, 4-ethylprimaquine, demonstrated comparable activity to primaquine against Plasmodium cynomolgi in Rhesus monkeys. []
- Hybridizing with other pharmacophores: Combining this compound with other antimalarial moieties, like tetrazoles, represents another approach. This strategy, exemplified by the synthesis of this compound-tetrazole hybrids, seeks to create compounds with synergistic effects and enhanced activity. []
Q4: How does the linker in this compound-tetrazole hybrids impact their antiplasmodial activity?
A4: Research indicates that the linker connecting the this compound and tetrazole units significantly influences the antiplasmodial activity and cytotoxicity of these hybrid compounds. Factors like chain length, basicity, and substituents on the linker all play a role. [] This highlights the importance of linker optimization in drug design.
Q5: Beyond antimalarial activity, are there other applications for this compound derivatives?
A5: Interestingly, plasmochin, a derivative of this compound, exhibits potential as a reagent in analytical chemistry. It forms a distinct red-violet color upon reacting with chromium (VI) ions, offering a sensitive and selective method for detecting this metal. []
Q6: What are the metabolic pathways of this compound-based drugs like primaquine?
A6: Microbial models provide insights into primaquine metabolism. Studies utilizing Streptomyces rimosus revealed the formation of the previously identified N-acetyl derivative and a novel dimeric metabolite. [] Further research into mammalian metabolic pathways is crucial for understanding drug clearance and potential toxicity.
Q7: Are there any known instances of natural products containing the this compound scaffold?
A7: Extracts from the plant Castela coccinea Griseb., specifically the wood dichloromethane extract, exhibit promising trypanocide activity. Analysis of this extract revealed the presence of the this compound group, suggesting a potential role in the observed activity. [] This discovery highlights the value of natural product research in identifying new bioactive compounds.
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